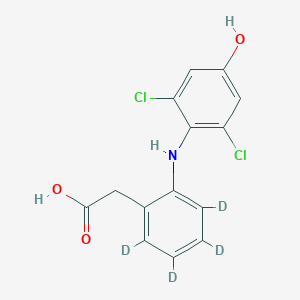

4'-Hydroxy Diclofenac-D4 (Major)

概要

説明

L-743872は、カスポファンギンとしても知られており、エキノカンジン系抗真菌剤の半合成リポペプチドです。これは、真菌Glarea lozoyensisの発酵産物から誘導されています。カスポファンギンは主に、真菌細胞壁の必須成分であるβ (1,3)-D-グルカンの合成を阻害することで、真菌感染症の治療に使用されます .

2. 製法

合成経路と反応条件: L-743872の合成には、天然に存在する環状リポペプチドであるプネウモカンジンB0の半合成修飾が含まれます。このプロセスは、Glarea lozoyensisの発酵から始まり、プネウモカンジンB0が生成されます。この化合物はその後、化学的に修飾されて抗真菌活性を高め、薬物動態プロファイルを改善します .

工業生産方法: L-743872の工業生産には、Glarea lozoyensisの大規模発酵、続いてプネウモカンジンB0の抽出と精製が含まれます。その後、半合成修飾を制御された条件下で行って、有効成分であるカスポファンギン酢酸塩を製造します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of L-743872 involves the semi-synthetic modification of pneumocandin B0, a naturally occurring cyclic lipopeptide. The process begins with the fermentation of Glarea lozoyensis to produce pneumocandin B0. This compound is then chemically modified to enhance its antifungal properties and improve its pharmacokinetic profile .

Industrial Production Methods: Industrial production of L-743872 involves large-scale fermentation of Glarea lozoyensis followed by extraction and purification of pneumocandin B0. The semi-synthetic modification is then carried out under controlled conditions to produce caspofungin acetate, which is the active pharmaceutical ingredient .

化学反応の分析

反応の種類: L-743872は、次のものを含むいくつかの種類の化学反応を起こします。

酸化: この反応は、化合物への酸素の付加または水素の除去を伴います。

還元: この反応は、化合物への水素の付加または酸素の除去を伴います。

置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。

置換: 一般的な試薬には、様々な条件下でハロゲンと求核剤が含まれます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によって脱ヒドロキシル化誘導体が生成される場合もあります .

4. 科学研究の応用

L-743872は、次のものを含む、幅広い科学研究の応用を持っています。

科学的研究の応用

Analytical Chemistry

Internal Standard in Mass Spectrometry:

4'-Hydroxy Diclofenac-D4 is extensively employed as an internal standard in mass spectrometry (MS) for the quantification of Diclofenac and its metabolites. The use of deuterium-labeled compounds in MS enhances the sensitivity and accuracy of measurements by compensating for variability in sample preparation and instrument response.

Case Study:

A study utilized nano-DESI mass spectrometry imaging (MSI) to examine the spatial localization of Diclofenac and its metabolites in kidney and liver tissues. The researchers added 4'-Hydroxy Diclofenac-D4 as an internal standard to improve the quantification of drug concentrations. The results indicated significant localization patterns of Diclofenac metabolites, enhancing understanding of drug distribution and potential toxicity .

Pharmacokinetics

Metabolic Pathway Studies:

The compound is crucial for studying the metabolic pathways of Diclofenac. By using 4'-Hydroxy Diclofenac-D4, researchers can trace the metabolism of Diclofenac through various enzymatic processes, particularly those involving cytochrome P450 enzymes.

Data Table: Metabolite Identification

| Metabolite | Structure | Role in Study |

|---|---|---|

| 4'-Hydroxy Diclofenac-D4 | C14H11Cl2NO3 | Internal standard for quantification |

| Acyl Glucuronide | C14H17Cl2NO5 | Major metabolite for pharmacokinetic studies |

| Diclofenac | C14H11Cl2NO2 | Parent compound for comparison |

Drug-Drug Interaction Studies

Interaction Mechanisms:

Research has indicated that 4'-Hydroxy Diclofenac-D4 can be used to study drug-drug interactions involving Diclofenac. Understanding these interactions is vital for predicting adverse effects or altered efficacy when combined with other therapeutics.

Case Study:

In a study assessing the interaction between Diclofenac and other NSAIDs, 4'-Hydroxy Diclofenac-D4 was used to monitor changes in metabolic rates and pathways. The findings suggested that co-administration with certain drugs could significantly alter the metabolism of Diclofenac, emphasizing the importance of monitoring such interactions in clinical settings .

Toxicological Studies

Assessment of Drug Accumulation:

The compound is also leveraged in toxicological assessments to evaluate the accumulation and distribution of Diclofenac metabolites in biological tissues. Understanding these dynamics is essential for assessing potential toxic effects associated with prolonged drug exposure.

Data Table: Tissue Distribution Analysis

| Tissue Type | Metabolite Concentration (ng/g) |

|---|---|

| Liver | 150 |

| Kidney | 200 |

作用機序

L-743872は、真菌細胞壁の重要な構成要素であるβ (1,3)-D-グルカンの合成を担う酵素β (1,3)-D-グルカンシンターゼを阻害することで、抗真菌効果を発揮します。この酵素を阻害することで、L-743872は真菌細胞壁の完全性を破壊し、細胞の溶解と死につながります。この機序は、β (1,3)-D-グルカンが哺乳類細胞には存在しないため、真菌に非常に特異的です .

6. 類似の化合物との比較

L-743872は、アニデュラファンギンとミカファンギンも含まれるエキノカンジン系抗真菌剤に属します。これらの化合物は、作用機序は似ていますが、薬物動態特性と活性スペクトルが異なります。

類似の化合物:

アニデュラファンギン: 作用機序は似ていますが、薬物動態特性が異なる別のエキノカンジンです。

ミカファンギン: L-743872に似ていますが、特定の真菌種に対してより広域な活性を示します。

プネウモカンジンB0: L-743872の天然産物前駆体であり、抗真菌活性は弱いです

L-743872の独自性: L-743872は、その高い効力とβ (1,3)-D-グルカンシンターゼの特異的な阻害において独特であり、他の抗真菌剤に対して耐性を示すものを含め、幅広い真菌病原体に対して非常に効果的です .

類似化合物との比較

Anidulafungin: Another echinocandin with a similar mechanism of action but different pharmacokinetic properties.

Micafungin: Similar to L-743872 but with a broader spectrum of activity against certain fungal species.

Pneumocandin B0: The natural product precursor to L-743872, with less potent antifungal activity

Uniqueness of L-743872: L-743872 is unique in its high potency and specific inhibition of β (1,3)-D-glucan synthase, making it highly effective against a wide range of fungal pathogens, including those resistant to other antifungal agents .

生物活性

4'-Hydroxy Diclofenac-D4 is a deuterated analog of the well-known nonsteroidal anti-inflammatory drug (NSAID) Diclofenac. As a major metabolite of Diclofenac, it is primarily formed through the action of cytochrome P450 enzymes, particularly CYP2C9. This compound exhibits significant biological activity, particularly in the realms of anti-inflammatory and analgesic effects. Understanding its pharmacokinetics, metabolism, and therapeutic implications is crucial for its application in clinical settings.

- Chemical Name : 4'-Hydroxy Diclofenac-D4

- CAS Number : 254762-27-1

- Molecular Formula : C₁₄H₇Cl₂NO₃D₄

- Molecular Weight : 316.17 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Melting Point : 178-185 °C

Pharmacokinetics

4'-Hydroxy Diclofenac-D4 is produced from Diclofenac primarily in the liver and kidneys, where it undergoes further metabolism via glucuronidation. The pharmacokinetic profile demonstrates that after oral administration, the plasma concentration peaks at approximately 0.25 hours, with a half-life of around 2.4 hours before becoming undetectable within 24 hours .

Table 1: Pharmacokinetic Parameters of 4'-Hydroxy Diclofenac-D4

| Parameter | Value |

|---|---|

| Peak Plasma Time | 0.25 hours |

| Half-Life | 2.4 hours |

| Elimination Duration | <24 hours |

Biological Activity

The primary biological activities of 4'-Hydroxy Diclofenac-D4 include:

- Anti-inflammatory Effects : It inhibits cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation .

- Analgesic Properties : The compound is effective in managing pain through its action on peripheral and central pain pathways.

In studies involving animal models, administration of Diclofenac has shown a significant reduction in inflammatory markers and pain responses .

Case Studies and Research Findings

-

Efficacy in Pain Management :

- A study demonstrated that subjects treated with Diclofenac exhibited a rapid onset of analgesia, with significant improvements noted within 30 minutes post-administration . The metabolite 4'-Hydroxy Diclofenac-D4 contributed to this effect by prolonging the duration of pain relief due to its sustained presence in circulation.

-

Metabolite Distribution :

- Research utilizing mass spectrometry imaging revealed that after administration, both Diclofenac and its metabolites, including 4'-Hydroxy Diclofenac-D4, were distributed unevenly across liver and kidney tissues . The concentration of this metabolite was notably higher in kidney tissues compared to liver tissues, suggesting organ-specific metabolism and excretion pathways.

-

Comparative Studies :

- Comparative studies involving different NSAIDs indicated that the systemic exposure to 4'-Hydroxy Diclofenac-D4 was significantly higher following oral administration compared to other metabolites like diclofenac acyl glucuronide . This highlights its potential as a more effective therapeutic agent in certain contexts.

特性

IUPAC Name |

2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVXVPRLBMWZLG-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445204 | |

| Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254762-27-1 | |

| Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。